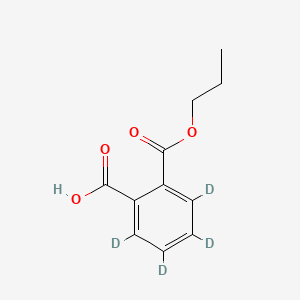

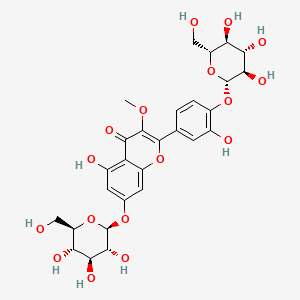

3-O-methylquercetin 7-O-beta-glucopyranosyl-4'-O-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-O-Methylquercetin 4’,7-di- is a methylated derivative of quercetin, a flavonoid commonly found in various fruits, vegetables, and grains. This compound is known for its potential antioxidant, anti-inflammatory, and anticancer properties. It is a white or pale yellow crystalline powder that is almost insoluble in water but soluble in organic solvents like methanol and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methylquercetin 4’,7-di- typically involves the selective methylation of quercetin. One common method is the permethylation of quercetin followed by selective demethylation. For instance, penta-O-methylquercetin can be prepared by permethylation of quercetin using methyl iodide (MeI) in the presence of sodium hydride (NaH) and dimethylformamide (DMF). Subsequent selective demethylation using boron tribromide (BBr3) or boron trichloride (BCl3) with tetra-butylammonium iodide (TBAI) yields various O-methylquercetins .

Industrial Production Methods

Industrial production of 3-O-Methylquercetin 4’,7-di- often involves extraction and purification from natural plant sources. Plants such as sorghum, longan, boxwood, and oak are known to contain this compound. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-O-Methylquercetin 4’,7-di- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

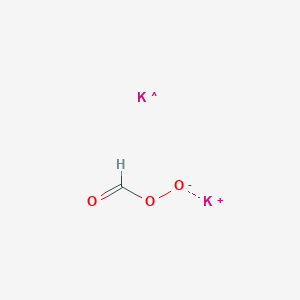

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Methylation and demethylation reactions are common, using reagents like methyl iodide (MeI) and boron tribromide (BBr3), respectively.

Major Products

The major products formed from these reactions include various methylated derivatives of quercetin, each with distinct biological activities and properties .

Scientific Research Applications

Chemistry: Used as a chemical probe to study the structure-activity relationships of flavonoids.

Biology: Investigated for its antioxidant properties and its ability to modulate oxidative stress in cells.

Medicine: Explored for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-O-Methylquercetin 4’,7-di- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress in cells.

Anti-inflammatory Activity: It inhibits the production of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Anticancer Activity: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-9, and downregulating anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

Similar Compounds

Quercetin: The parent compound, known for its antioxidant and anti-inflammatory properties.

Isorhamnetin (3’-O-Methylquercetin): Another methylated derivative with similar biological activities.

Rhamnazin (7-O-Methylquercetin): Known for its potent anti-inflammatory activity.

Uniqueness

3-O-Methylquercetin 4’,7-di- is unique due to its specific methylation pattern, which enhances its solubility and membrane permeability compared to quercetin. This modification also affects its biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No. |

47858-32-2 |

|---|---|

Molecular Formula |

C28H32O17 |

Molecular Weight |

640.5 g/mol |

IUPAC Name |

5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C28H32O17/c1-40-26-20(35)17-12(32)5-10(41-27-23(38)21(36)18(33)15(7-29)44-27)6-14(17)42-25(26)9-2-3-13(11(31)4-9)43-28-24(39)22(37)19(34)16(8-30)45-28/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28-/m1/s1 |

InChI Key |

XEHNPVYZNPRTMA-GZKNRDGBSA-N |

Isomeric SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Canonical SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)